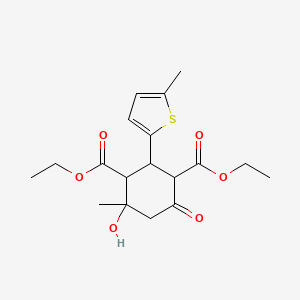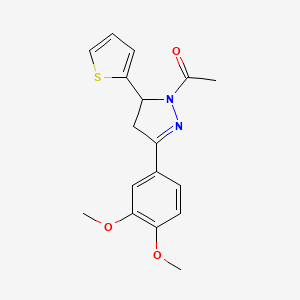![molecular formula C20H19FN2O3 B4107896 N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4107896.png)
N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AFOPA, and it is a pyrrolidinecarboxamide derivative that has been synthesized through a specific method. The unique chemical structure of AFOPA has attracted researchers to study its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of AFOPA involves its binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the nervous system, immune system, and endocrine system. AFOPA binds to the receptor at a specific site, which induces a conformational change that activates downstream signaling pathways. The activation of the sigma-1 receptor by AFOPA has been shown to have various effects, including the modulation of calcium signaling, the regulation of ion channels, and the activation of anti-apoptotic pathways.
Biochemical and Physiological Effects:
AFOPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AFOPA can modulate calcium signaling and regulate ion channels, including voltage-gated calcium channels and potassium channels. AFOPA has also been shown to activate anti-apoptotic pathways and protect cells from oxidative stress. In vivo studies have shown that AFOPA can reduce pain perception and inflammation, protect neurons from damage, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
AFOPA has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ability to modulate calcium signaling and regulate ion channels, and its potential applications in various scientific research fields. However, AFOPA also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of AFOPA, including the development of new drugs that can target the sigma-1 receptor, the investigation of its potential applications in the treatment of various diseases, including neuropathic pain, neurodegenerative diseases, and cancer, and the elucidation of its mechanism of action at the molecular level. Additionally, the synthesis of new derivatives of AFOPA with improved solubility and selectivity for the sigma-1 receptor could lead to the development of more effective drugs.
Wissenschaftliche Forschungsanwendungen
AFOPA has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The unique chemical structure of AFOPA makes it a promising candidate for the development of new drugs that can target specific receptors in the body. AFOPA has been shown to have high affinity and selectivity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cellular signaling.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-(4-prop-2-enoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-2-11-26-16-9-7-15(8-10-16)22-20(25)14-12-19(24)23(13-14)18-6-4-3-5-17(18)21/h2-10,14H,1,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEWRWHJRHWRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 5-{[(3-nitrophenyl)sulfonyl]amino}isophthalate](/img/structure/B4107814.png)
![2,6-dimethyl-4-{[(4-methylphenyl)thio]acetyl}morpholine](/img/structure/B4107821.png)
![N-[4-(benzyloxy)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107826.png)

![2-{[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4107837.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107847.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B4107850.png)
![N-{1-[4-allyl-5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4107851.png)
![2-{[1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B4107872.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4107885.png)

![methyl 4-[1-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4107899.png)
![2,5,6-trimethyl-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4107903.png)
